molecular formula C9H7IO2 B3431467 2-Iodocinnamic acid CAS No. 90276-19-0

2-Iodocinnamic acid

Cat. No. B3431467
CAS RN: 90276-19-0
M. Wt: 274.05 g/mol
InChI Key: SBCFNNJYIXFMFS-AATRIKPKSA-N
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Description

2-Iodocinnamic acid is a compound with the molecular formula C9H7IO2 and a molecular weight of 274.0552 . It is also known by its IUPAC name (E)-3-(2-iodophenyl)prop-2-enoic acid.


Synthesis Analysis

The synthesis of 2-Iodocinnamic acid or similar compounds often involves oxidation reactions . For instance, 2-Iodoxybenzoic acid is known to be an effective oxidant for functional group transformations . Another method involves the Sandmeyer reaction, where 2-aminobenzoic acid is used as a starting material .


Molecular Structure Analysis

The molecular structure of 2-Iodocinnamic acid can be represented in 2D or 3D formats . The compound consists of an iodine atom attached to a phenyl group, which is further connected to a prop-2-enoic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodocinnamic acid include a molecular weight of 274.0552 and a solid-state enthalpy of formation of -292.3 kJ/mol . The enthalpy of combustion of the solid at standard conditions is -4081 kJ/mol .

Scientific Research Applications

Antioxidant and Biological Activities

Studies on hydroxycinnamic acids, including derivatives similar to 2-Iodocinnamic acid, highlight their significant antioxidant, anti-cancer, antimicrobial, anti-inflammatory, and anti-arthritic activities. These compounds serve as precursors for other phenolic compounds, existing either in free or conjugated forms in plants. Their conjugation has been found to enhance biological activities, suggesting potential applications in the development of nutraceuticals and pharmaceuticals aimed at managing various diseases. The high biological activity but low absorption of these conjugates poses an interesting area for further research (Pei et al., 2016).

Cosmeceutical Significance

Hydroxycinnamic acids and their derivatives demonstrate considerable potential as cosmeceutical ingredients due to their multifunctional properties. These include antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects. Their application in cosmetic formulations could combat aging, inflammation, and hyperpigmentation, although their poor stability poses challenges for their use. Microencapsulation techniques have been employed to enhance their stability and efficacy in topical applications (Taofiq et al., 2017).

Biosensor Development

Hydroxycinnamic acids have been the focus of developing enzymatic biosensors for detecting these compounds in various samples, such as wine and tea. These biosensors offer a promising, low-cost technology for monitoring biologically important phenolic compounds, highlighting the importance of hydroxycinnamic acids for human health and the potential for their use in the food and cosmetics industries (Bounegru & Apetrei, 2021).

Analytical Chemistry and Environmental Applications

In analytical and environmental contexts, methods for the detection and removal of iodine species from waste streams of nuclear power and reprocessing plants emphasize the role of solid sorbents. Such research may indirectly relate to the chemistry of iodinated compounds like 2-Iodocinnamic acid, providing insights into handling and mitigating potential environmental impacts associated with iodine and its compounds (Holladay, 1979).

Safety and Hazards

When handling 2-Iodocinnamic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . The use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

(E)-3-(2-iodophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCFNNJYIXFMFS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodocinnamic acid

CAS RN

1643-34-1, 90276-19-0
Record name 2-Iodocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090276190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(2-iodophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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